3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-17-11-13-19(14-12-17)28(25,26)16-15-22(24)23-20-9-5-6-10-21(20)27-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORYXKKIBVIVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide typically involves multiple steps. One common method starts with the sulfonylation of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with 2-phenoxybenzoyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene and may require catalysts or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.
Scientific Research Applications
3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The phenoxy and propanamide moieties may also contribute to the compound’s overall biological activity by interacting with different cellular pathways.
Comparison with Similar Compounds
The compound shares structural and functional similarities with several sulfonamide-propanamide derivatives. Below is a detailed comparison across structural, physicochemical, and pharmacological properties.
Structural Comparison
Table 1: Structural Features of Selected Propanamide Derivatives
Key Observations :
- The 2-phenoxyphenyl amide group distinguishes it from analogs with pyridinyl (FA11) or thiazole rings (), which may alter solubility and target selectivity .
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
Key Observations :
- The target compound’s molecular weight (395.47 g/mol) is lower than 7k (535 g/mol) and 7m (549 g/mol), likely due to the absence of oxadiazole and piperidinyl groups .
- Melting points for analogs range from 64°C to 79°C, suggesting that the target compound’s melting point may fall within this range if structurally aligned.
Pharmacological and Functional Comparisons
Table 3: Reported Bioactivities of Analogs
Key Observations :
- The target compound’s 2-phenoxyphenyl group may confer anti-inflammatory or enzyme inhibitory properties, similar to COX-II inhibitors in .
- Unlike Bicalutamide, which targets androgen receptors, the target compound lacks a hydroxy or trifluoromethyl group, likely directing it toward different biological pathways .
Biological Activity
3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of both the phenoxy and methylbenzenesulfonyl groups enhances its lipophilicity and binding interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The sulfonamide group can form hydrogen bonds and hydrophobic interactions, facilitating binding to active sites on proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Some studies have indicated that it possesses antimicrobial properties against various pathogens.
Data Summary
Here is a summary table of the biological activities reported for this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Antimicrobial | Inhibits growth of pathogens |
Case Study 1: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
Case Study 2: Anti-inflammatory Effects
A study investigating the compound's effect on inflammatory markers in a mouse model showed a marked decrease in TNF-alpha and IL-6 levels following treatment. This suggests potential therapeutic applications in inflammatory diseases.
Case Study 3: Antimicrobial Properties
Research into the antimicrobial efficacy revealed that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
Research Findings
Recent investigations have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Efforts include:
- Synthesis Optimization : Improved synthetic routes have been developed to increase yield and reduce by-products.
- Structure-Activity Relationship (SAR) : Studies are ongoing to identify which structural components contribute most significantly to its biological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)propanamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis typically involves sulfonylation of 4-methylbenzenesulfonyl chloride with a propanamide precursor, followed by coupling to the 2-phenoxyphenyl group. Key steps include:
- Use of anhydrous solvents (e.g., dichloromethane) and catalysts (e.g., triethylamine) to promote sulfonylation .
- Controlled temperature (0–5°C for exothermic steps) and inert atmospheres to prevent side reactions .
- Purification via column chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H/13C NMR to verify sulfonyl and phenoxy group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns with UV detection .
Q. What initial biological screening approaches are recommended for evaluating this compound’s activity?
- Methodology :
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases, using fluorogenic substrates or ELISA .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
- In Vitro Anti-Inflammatory Models : Measure inhibition of TNF-α or IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and interaction of this compound with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Docking : Simulate binding to COX-2 or other targets using AutoDock Vina; validate with MD simulations to assess stability .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. What strategies resolve contradictions in spectroscopic data during characterization (e.g., unexpected peaks in NMR)?
- Methodology :
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous signals and distinguish diastereomers .
- Isotopic Labeling : Introduce deuterated analogs to confirm proton assignments in complex spectra .
- Crystallography : Single-crystal X-ray diffraction to resolve structural ambiguities (e.g., sulfonyl group orientation) .
Q. What are the challenges in achieving stereochemical control during synthesis, and how can they be addressed?
- Methodology :
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to enforce desired stereochemistry at the propanamide core .
- Asymmetric Catalysis : Employ palladium-catalyzed couplings with chiral ligands (e.g., BINAP) for enantioselective synthesis .
- Dynamic Resolution : Optimize pH and solvent polarity to favor kinetic over thermodynamic product formation .
Q. How can reaction pathways be optimized to mitigate byproduct formation in large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Statistically optimize variables (temperature, stoichiometry) via software like JMP .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .
- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodology :
- Free Energy Perturbation (FEP) : Refine docking models by incorporating solvation effects and protein flexibility .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain observed bioactivity .
- Proteomic Studies : SILAC-based assays to verify target engagement and off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
